2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a variety of functional groups, including a chloro group, a methoxy group, a nitro group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base.
Pyrrolidinone Formation: The pyrrolidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Amidation: The final step involves the formation of the amide bond between the pyrrolidinone-substituted benzene ring and the nitro-substituted benzene ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its derivatives can be used to study the effects of various functional groups on biological activity.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-thiobenzamide: Similar structure but with a thiol group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful for specific applications in medicinal chemistry and chemical biology where the nitro group’s reactivity is advantageous.
Properties
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-27-16-9-11(4-7-15(16)21-8-2-3-17(21)23)20-18(24)13-6-5-12(22(25)26)10-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBJOAUZKZJIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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